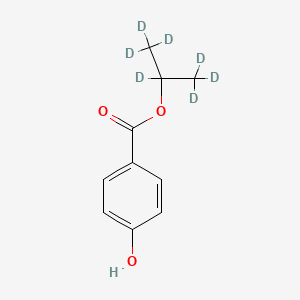

Isopropyl-d7 Paraben

CAS No.:

Cat. No.: VC18530243

Molecular Formula: C10H12O3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12O3 |

|---|---|

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 4-hydroxybenzoate |

| Standard InChI | InChI=1S/C10H12O3/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3/i1D3,2D3,7D |

| Standard InChI Key | CMHMMKSPYOOVGI-QXMYYZBZSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=CC=C(C=C1)O |

| Canonical SMILES | CC(C)OC(=O)C1=CC=C(C=C1)O |

Introduction

Chemical Identity and Structural Properties

Physicochemical Characteristics

While detailed physicochemical data specific to Isopropyl-d7 Paraben remain limited, its non-deuterated counterpart, isopropylparaben, offers a foundational comparison. Isopropylparaben exhibits a molecular weight of 180.22 g/mol, a melting point of 96–97°C, and a boiling point of 294°C . The deuterated form’s increased mass (approximately 187.3 g/mol) likely reduces its vapor pressure and alters solubility parameters slightly, though these differences are marginal for most practical applications.

Table 1: Comparative Properties of Isopropylparaben and Isopropyl-d7 Paraben

| Property | Isopropylparaben | Isopropyl-d7 Paraben |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 180.22 | ~187.3 |

| Melting Point (°C) | 96–97 | Not reported |

| Boiling Point (°C) | 294 | Not reported |

Synthesis and Analytical Characterization

Deuteration Techniques

The synthesis of Isopropyl-d7 Paraben involves substituting hydrogen atoms in the isopropyl group with deuterium. Common methods include acid-catalyzed esterification of 4-hydroxybenzoic acid with deuterated isopropyl alcohol () . This process ensures high isotopic purity, critical for applications requiring precise mass spectrometry or nuclear magnetic resonance (NMR) tracking.

Spectroscopic Identification

Deuteration introduces distinct spectral signatures. In -NMR, the absence of proton signals from the isopropyl group confirms successful deuteration. Mass spectrometry reveals a molecular ion peak at m/z ≈ 187, consistent with the added deuterium atoms . These features facilitate its use as an internal standard in quantitative analyses of parabens in cosmetic matrices.

Applications in Cosmetic and Research Contexts

Antimicrobial Preservation

Isopropyl-d7 Paraben functions as a preservative in cosmetics, inhibiting bacterial and fungal growth by disrupting microbial membrane integrity and enzymatic activity . Its labeled form allows researchers to trace degradation pathways and metabolite formation in complex formulations, addressing concerns about paraben stability under varying pH and temperature conditions.

Isotopic Labeling in Metabolic Studies

The compound’s deuterium atoms enable precise tracking in pharmacokinetic studies. For instance, researchers have employed Isopropyl-d7 Paraben to investigate dermal absorption rates and systemic distribution, leveraging its unique mass signature in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses . Such studies are pivotal for assessing the safety of parabens in leave-on skincare products.

Regulatory Status and Compliance

Analytical Standards and Quality Control

Research Gaps and Future Directions

Despite its utility, Isopropyl-d7 Paraben’s environmental fate and long-term health impacts remain underexplored. Isotope tracing studies could elucidate its degradation in wastewater systems, addressing ecological concerns. Additionally, comparative toxicokinetic studies between deuterated and non-deuterated forms would clarify isotopic effects on absorption and metabolism.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume